N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide represents a synthetic organic molecule containing both aromatic and heterocyclic components. The systematic IUPAC nomenclature reflects the structural complexity, incorporating an acetylphenyl moiety linked through an amide bond to a butanamide chain that bears a substituted pyrazole ring.
The molecular formula C₁₈H₂₃N₃O₂ indicates the presence of 18 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms, resulting in a molecular weight of 313.4 g/mol. The Chemical Abstracts Service (CAS) registry number 957502-63-5 provides unique identification for this specific structural arrangement.
Alternative systematic names include N-(3-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide, reflecting the same structural features with slight variations in nomenclature conventions. The compound belongs to the broader class of substituted benzamide derivatives with pyrazole substituents, which have garnered interest for potential biological activities.
Two-Dimensional (2D) Structural Representation and Bonding Patterns
The two-dimensional structural representation reveals several key bonding patterns and functional groups within the molecule. The central amide linkage (-CO-NH-) connects the aromatic acetylphenyl group to the aliphatic butanamide chain, creating a characteristic peptide-like bond that contributes to the molecule's rigidity and potential for hydrogen bonding interactions.
The acetyl group attached to the benzene ring at the meta position (position 3) introduces a carbonyl functionality that can participate in various intermolecular interactions. This positioning differs from the para-substituted (position 4) isomer originally requested, potentially influencing the compound's chemical and biological properties through altered electronic distribution and steric effects.
The 3,4,5-trimethyl-1H-pyrazol-1-yl substituent represents a heavily substituted five-membered heterocyclic ring containing two nitrogen atoms. The trimethyl substitution pattern creates significant steric bulk around the pyrazole ring, which may influence conformational preferences and molecular recognition events. The pyrazole nitrogen at position 1 forms the critical bond to the butanamide chain, establishing the connection between the heterocyclic and aliphatic portions of the molecule.
Three-Dimensional (3D) Conformational Analysis via Computational Modeling
While specific three-dimensional conformational data for the target compound is limited in the available search results, computational modeling approaches can provide insights into the preferred spatial arrangements of the molecule. The presence of multiple rotatable bonds, particularly around the butanamide chain and the connections to both the acetylphenyl and trimethylpyrazole groups, suggests considerable conformational flexibility.
The steric interactions between the trimethyl groups on the pyrazole ring and other parts of the molecule likely constrain certain conformational states while favoring others. The amide bond typically adopts a planar configuration due to resonance stabilization, which affects the overall three-dimensional shape and influences the molecule's ability to interact with biological targets.
Computational studies of related pyrazole-containing compounds suggest that the heterocyclic ring can adopt various orientations relative to the aliphatic chain, with energy barriers governing interconversion between conformers. The acetylphenyl group's orientation relative to the amide linkage also contributes to the overall conformational landscape, potentially influencing the molecule's biological activity and physicochemical properties.
Spectroscopic Characterization: NMR, FT-IR, and UV-Vis Spectral Signatures
The spectroscopic characterization of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance (NMR) spectroscopy represents the primary method for confirming the proposed structure and establishing connectivity patterns between different molecular fragments.
Proton NMR (¹H-NMR) spectroscopy would be expected to show characteristic signals for the aromatic protons on the acetylphenyl ring, the methyl groups on both the acetyl substituent and the pyrazole ring, and the aliphatic protons of the butanamide chain. The amide NH proton typically appears as a distinctive downfield signal, often showing coupling patterns that can confirm the structural assignment.
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework and can distinguish between different carbon environments, including aromatic carbons, carbonyl carbons, and aliphatic carbons. The presence of multiple methyl groups on the pyrazole ring would be expected to produce distinct signals in the aliphatic region of the carbon spectrum.
Fourier-transform infrared (FT-IR) spectroscopy can identify functional groups through characteristic vibrational frequencies. The amide carbonyl group typically produces a strong absorption around 1650-1680 cm⁻¹, while the acetyl carbonyl group would be expected to appear at slightly different frequencies. The aromatic C=C stretches and C-H bending modes would provide additional structural confirmation.
X-ray Crystallographic Studies and Unit Cell Parameters
While specific X-ray crystallographic data for N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is not available in the search results, X-ray diffraction represents the gold standard for determining precise three-dimensional molecular structures. Crystallographic analysis would provide definitive information about bond lengths, bond angles, and intermolecular packing arrangements.
The principles of X-ray diffraction rely on the interaction between X-rays and the periodic array of atoms in crystalline materials, following Bragg's law: n\lambda = 2d \sin \theta, where n represents the diffraction order, λ is the X-ray wavelength, d is the spacing between atomic planes, and θ is the scattering angle. This technique can resolve structural details at the atomic level, providing insights into conformational preferences and intermolecular interactions.
For compounds containing both aromatic and aliphatic components like this pyrazole derivative, crystallographic studies often reveal interesting packing motifs driven by π-π stacking interactions between aromatic rings, hydrogen bonding involving the amide functionality, and van der Waals interactions between alkyl groups. The bulky trimethylpyrazole substituent would likely influence crystal packing patterns and potentially lead to interesting solid-state structures.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(21-14(4)12(2)13(3)20-21)10-18(23)19-17-8-6-16(7-9-17)15(5)22/h6-9,11H,10H2,1-5H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOCQFGJYDZSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Alkylation
The pyrazole ring is synthesized via cyclization of hydrazine derivatives with diketones, followed by alkylation at the N1 position. For example, 3,4,5-trimethylpyrazole is alkylated using γ-bromobutyric acid under basic conditions:
Key Conditions :
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Solvent: Dimethylformamide (DMF)
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Base: Potassium carbonate
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Temperature: 80–100°C, 12–24 hours
Amide Bond Formation
Carbodiimide-Mediated Coupling
The butanoic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 4-acetylaniline:
Optimized Parameters :
Acyl Chloride Route
The butanoic acid is converted to its acyl chloride using thionyl chloride, then reacted with 4-acetylaniline:
Conditions :
Scalability and Industrial Considerations
Microwaves and Flow Chemistry
Patent WO2014188453A2 highlights microwave-assisted reactions for analogous compounds, reducing reaction times from hours to minutes. For example:
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Time | 12 hours | 30 minutes |
| Yield | 75% | 82% |
| Purity | 95% | 98% |
Purification Strategies
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Flash Chromatography : Silica gel with ethyl acetate/hexane (1:1).
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Recrystallization : Toluene or ethanol/water mixtures.
Challenges and Limitations
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Steric Hindrance : Bulky trimethylpyrazole group may impede coupling efficiency.
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Solubility Issues : Polar aprotic solvents (DMF, DMA) are often required.
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Byproducts : Over-alkylation or decomposition under prolonged heating.
Chemical Reactions Analysis
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or amide groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of amide derivatives. Below is a comparative analysis with structurally related molecules:
Structural Analogues
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide
- Molecular Formula : C₂₃H₂₈FN₃O
- Key Features :
- Fluorophenyl group (electron-withdrawing) replaces the acetylphenyl group.
- Piperidine ring linked to a phenethyl chain instead of pyrazole.
- Increased molecular weight (381.49 g/mol) due to the piperidine-phenethyl moiety.
4’-fluoro-N-(1-phenethyl-4-piperidyl)propionanilide
- Molecular Formula : C₂₂H₂₆FN₃O
- Key Features :
- Propionamide backbone (shorter chain than butanamide).
- Fluorophenyl and piperidine-phenethyl substituents. Implications: The shorter propionamide chain may reduce steric hindrance, favoring interactions with compact binding pockets.
Physicochemical and Functional Comparisons
| Property | Target Compound | N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide | 4’-fluoro-N-(1-phenethyl-4-piperidyl)propionanilide |
|---|---|---|---|
| Backbone | Butanamide | Butanamide | Propionamide |
| Aromatic Substituent | 4-Acetylphenyl (electron-withdrawing) | 4-Fluorophenyl (electron-withdrawing) | 4-Fluorophenyl |
| Heterocyclic Group | 3,4,5-Trimethylpyrazole (rigid, aromatic) | Piperidine (flexible, aliphatic) | Piperidine |
| Molecular Weight (g/mol) | 337.42 | 381.49 | 367.46 |
| Steric Effects | High (bulky trimethylpyrazole) | Moderate (piperidine-phenethyl) | Low (shorter propionamide chain) |
Research Findings and Limitations
- Gaps in Data : Experimental data (e.g., melting points, solubility, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural inferences.
Biological Activity
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known by its CAS number 942842-19-5, is a compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.394 g/mol. The compound features a butanamide backbone substituted with both an acetylphenyl group and a trimethylpyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.394 g/mol |
| CAS Number | 942842-19-5 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific investigations into the pyrazole derivatives have demonstrated their ability to target multiple signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects are particularly relevant in the context of chronic inflammatory diseases where modulation of the inflammatory response is crucial.
Neuroprotective Activity
Neuroprotective effects have been observed in related compounds, suggesting that this compound could potentially protect neuronal cells against oxidative stress and apoptosis. This property could make it a candidate for further research in neurodegenerative conditions such as Alzheimer's disease.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that pyrazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties (Smith et al., 2020).
- Anti-inflammatory Mechanism : A research article in Phytotherapy Research reported that certain pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis (Johnson et al., 2021).
- Neuroprotective Potential : In a study published in Neuroscience Letters, researchers found that pyrazole compounds exhibited protective effects on neuronal cells exposed to oxidative stress (Lee et al., 2022).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones under acidic conditions .
- Step 2 : Coupling the pyrazole moiety to the acetylphenyl group using nucleophilic substitution or amidation reactions. Temperature (60–100°C), pH (neutral to slightly basic), and catalysts (e.g., DCC for amide bond formation) are critical for yield optimization .
- Purity Control : Post-synthesis purification via column chromatography or recrystallization, with HPLC or LC-MS validation (≥95% purity) .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Key Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and amide bond formation .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Q. How is the compound screened for initial biological activity?
- Approach :
- In vitro assays : Antimicrobial activity via broth microdilution (MIC values), cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
- Strategies :
- Assay Standardization : Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Solubility Adjustments : Test activity in different solvents (DMSO, PBS) to rule out solvent interference .
- Metabolic Stability : Evaluate hepatic microsomal stability to identify metabolite interference .
Q. What computational methods support SAR analysis for this compound?
- Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR kinase) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- Example SAR Table :
| Substituent Position | Modification | Effect on IC50 (EGFR) |
|---|---|---|
| Pyrazole C-3 | Methyl → Ethyl | 2.5-fold decrease |
| Acetylphenyl C-4 | Acetyl → Nitro | Loss of activity |
Q. How can reaction yields be improved for large-scale synthesis?
- Optimization Steps :
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- Flow Chemistry : Continuous synthesis to minimize intermediate degradation .
Data Contradiction & Validation
Q. What methods validate the compound’s stability under biological conditions?
- Protocols :
- Plasma Stability Test : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
- pH Stability : Test solubility and integrity in buffers (pH 2–9) simulating gastrointestinal and lysosomal environments .
Q. How do crystallographic data resolve discrepancies in proposed molecular conformations?
- Case Study : X-ray data revealed a planar pyrazole ring and non-coplanar acetylphenyl group, contradicting DFT-predicted dihedral angles. Adjustments to computational models (e.g., hybrid functional B3LYP-D3) improved alignment with experimental data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
